4-Butyrylbiphenyl

Description

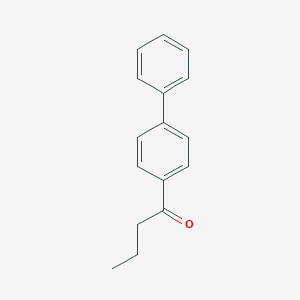

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-2-6-16(17)15-11-9-14(10-12-15)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFNMZNJGZJHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157358 | |

| Record name | 4'-Phenylbutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13211-01-3 | |

| Record name | 1-[1,1′-Biphenyl]-4-yl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13211-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Phenylbutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013211013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butyrylbiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Phenylbutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-phenylbutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Butyrylbiphenyl and Its Derivatives

Established Synthetic Routes for 4-Butyrylbiphenyl

Acylation Reactions to Form Butyrylbiphenyl Linkages

The Friedel-Crafts acylation is a well-established method for the synthesis of aryl ketones, including this compound. This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. libretexts.orgsaskoer.camasterorganicchemistry.comorganic-chemistry.org The most commonly used catalyst is aluminum chloride (AlCl₃), which activates the acylating agent to form a highly electrophilic acylium ion. numberanalytics.comallen.in

In the synthesis of this compound, biphenyl (B1667301) is treated with butyryl chloride and a Lewis acid catalyst like aluminum chloride. plymouth.ac.uk The reaction proceeds through the formation of a butyrylium ion, which then attacks the electron-rich biphenyl ring. allen.in The substitution predominantly occurs at the para position (position 4) due to steric hindrance at the ortho positions and the electronic directing effects of the first phenyl group. A general procedure involves stirring a mixture of biphenyl and aluminum chloride in a suitable solvent, such as carbon disulfide, followed by the dropwise addition of butyryl chloride. mdpi.com The reaction mixture is then heated to promote the reaction, and upon completion, it is quenched with ice water to hydrolyze the aluminum chloride complex and precipitate the solid this compound. mdpi.com

One of the key advantages of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, which prevents polyacylation. libretexts.orgorganic-chemistry.org This selectivity allows for the synthesis of monoacylated products with good yields. organic-chemistry.org

Table 1: Example of Friedel-Crafts Acylation for Biphenyl Derivatives mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Biphenyl | Butyryl chloride | AlCl₃ | CS₂ | 50-80 | 4-8 | 71-82 |

Palladium-Catalyzed Coupling Approaches to Biphenyl Systems

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for the formation of carbon-carbon bonds, and are widely used for the synthesis of substituted biphenyls. wikipedia.orgrsc.org The Suzuki reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net

To synthesize a 4-substituted biphenyl, such as this compound, one could envision a strategy involving the coupling of a 4-halophenyl ketone with phenylboronic acid, or alternatively, the coupling of 4-phenylboronic acid with a haloketone. The choice of coupling partners depends on the availability of starting materials and the desired functional group tolerance. The general mechanism of the Suzuki reaction involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the biphenyl product and regenerate the palladium(0) catalyst. wikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. rsc.orgnii.ac.jp This methodology has been successfully applied to the synthesis of various biphenyl derivatives, including those with complex structures. researchgate.netacs.orgrsc.org While direct examples for the synthesis of this compound via this method were not found in the provided search results, the general applicability of the Suzuki coupling for creating substituted biphenyls is well-documented. wikipedia.orgresearchgate.net

Synthesis of Structurally Related Biphenyl Ketone Derivatives

Introduction of Chiral Centers and Asymmetric Synthesis Strategies

The synthesis of chiral biphenyl ketone derivatives often involves the use of asymmetric catalysis to introduce stereocenters with high enantioselectivity. One approach is the asymmetric hydrogenation of prochiral biphenyl ketones using chiral catalysts. For instance, chiral diphosphine ligands, such as SYNPHOS and DIFLUORPHOS, have been used in ruthenium(II)-catalyzed asymmetric hydrogenation of ketones, demonstrating that the stereoelectronic properties of the ligand significantly influence the enantioselectivity of the reaction. pnas.orgnih.gov

Another strategy is the enantioselective addition of nucleophiles to biphenyl-containing substrates. For example, a highly enantioselective Mannich reaction of biphenyl-bridged seven-membered cyclic N-sulfonylimines with methyl alkyl ketones has been developed using a quinine-derived primary amine as an organocatalyst. researchgate.net This reaction affords β-aminoketones with high yields and enantioselectivity. researchgate.net Furthermore, the development of chiral nucleophilic catalysts, such as biphenyl-derived phosphepines, has enabled enantioselective [4+1] annulations to form functionalized cyclopentenes bearing a fully substituted stereocenter. mit.edu

The synthesis of bridged C₂-symmetric biphenyl phosphine (B1218219) ligands with additional chiral centers on the linking unit has also been achieved. pnas.org These ligands have proven to be highly effective in the asymmetric hydrogenation of various ketoesters and other prochiral substrates. pnas.org A key feature of this approach is the transfer of central chirality to axial chirality, which avoids the need for resolution of enantiomers. pnas.org

Stereoselective and Regioselective Synthesis of Derivatives

The stereoselective and regioselective synthesis of biphenyl ketone derivatives is crucial for controlling the three-dimensional structure and properties of the final molecules. Stereoselective synthesis aims to produce a specific stereoisomer, while regioselective synthesis targets a particular constitutional isomer.

A notable example of stereoselective synthesis is the palladium-catalyzed intramolecular addition of aryl iodides to carbonyl groups. beilstein-journals.org This Barbier-type reaction can lead to the formation of bi- and tricyclic compounds with excellent stereoselectivity, where the relative configuration of the starting material is largely retained in the product. beilstein-journals.org

Regioselectivity is often a key consideration in reactions such as Friedel-Crafts acylation. As mentioned earlier, the acylation of biphenyl typically occurs at the less sterically hindered para position. mdpi.com In other systems, regioselectivity can be controlled by the choice of catalyst and directing groups. For instance, an iodine-catalyzed [4 + 2] annulation of β-formyl ketones with indoles has been developed for the regioselective synthesis of diphenyl-substituted carbazole (B46965) derivatives. acs.org The chemoselective attack of the indole (B1671886) on the more reactive aldehyde group of the β-formyl ketone dictates the regiochemical outcome. acs.org

Furthermore, the synthesis of substituted biphenyls via successive Suzuki-Miyaura coupling reactions allows for precise control over the substitution pattern. acs.org By utilizing benzyl (B1604629) esters with different halogen substituents (e.g., bromo and chloro), sequential couplings with different boronic acids can be performed to build up complex, regioselectively substituted biphenyl derivatives. acs.org

Functionalization and Derivatization Studies for Synthetic Utility

The functionalization and derivatization of biphenyl ketones are important for expanding their synthetic utility and for creating a diverse range of molecules with potentially interesting properties. The carbonyl group itself is a versatile functional handle that can be transformed into a variety of other groups. For example, ketones can be reduced to alcohols or converted to amines via reductive amination. beilstein-journals.orgrsc.org

Recent advancements have focused on the direct C-H functionalization of biphenyl derivatives, which offers a powerful tool for molecular editing. nih.gov For example, a nitrile-directed, palladium-catalyzed meta-C-H olefination, acetoxylation, and iodination of biphenyl derivatives have been achieved by using a modified 2-pyridone ligand. nih.gov The resulting functionalized biphenyl nitriles can be further converted into diverse functional groups such as amines, amides, and esters. nih.gov

Derivatization of the carbonyl group is a common strategy to enhance analytical detection or to introduce new functionalities. For instance, carbonyl compounds can be derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form stable derivatives that are suitable for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). unipi.itresearchgate.net Chemical derivatization with reagents like Girard P can also be employed to enhance the ionization and detection sensitivity of keto-androgens in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov

The ketone products from various synthetic routes can also be converted into a range of homoallylic tertiary alcohols with high diastereoselectivity by reacting them with various organometallic reagents. researchgate.net This highlights the synthetic versatility of the ketone group in accessing a wide array of more complex structures.

Methodological Advancements in Butyrylbiphenyl Synthesis

Recent progress in organic synthesis has led to more efficient and environmentally friendly methods for preparing butyrylbiphenyls. These advancements focus on optimizing reaction parameters and employing novel catalytic systems.

The choice of solvent and reaction conditions plays a crucial role in the outcome of chemical syntheses, influencing reaction rates, yields, and the formation of byproducts. In the synthesis of biphenyl derivatives, the polarity of the solvent can significantly impact the properties and performance of catalysts. nih.gov For instance, studies on organocatalyzed atom transfer radical polymerization have shown that less polar solvents can lead to more controlled reactions. nih.gov

The use of "green solvents" like water, glycerol, and ionic liquids is a key aspect of sustainable chemistry. mdpi.comcsic.es Water, being non-toxic and readily available, is an attractive medium for many reactions. mdpi.com Glycerol, a byproduct of biodiesel production, is another promising green solvent. csic.es Solvent-free reactions, where the reactants are ground together, represent an even more environmentally benign approach by minimizing waste. rsc.org

The table below illustrates the impact of different solvents on reaction outcomes in various synthetic transformations.

Table 1: Influence of Solvents on Reaction Parameters

| Reaction Type | Solvent | Key Observation | Reference |

| Organocatalyzed Atom Transfer Radical Polymerization | Tetrahydrofuran (THF) vs. Dimethylacetamide (DMAc) | Polymerization is more controlled in less polar THF. | nih.gov |

| Synthesis of 2,4-diphenylthiazole | Dichloromethane vs. [BMIM]PF6 (ionic liquid) | Reaction at room temperature in ionic liquid is faster than refluxing in dichloromethane. | mdpi.com |

| Aza-Michael Addition | Glycerol | Glycerol acts as an effective promoting medium without the need for a catalyst. | csic.es |

| Aldol Condensation | Solvent-Free | Grinding reactants together provides high yields and minimizes waste. | rsc.org |

This table is interactive. Users can sort columns to compare different reaction conditions.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the starting materials. tcichemicals.com This inherent atom economy makes MCRs a cornerstone of green chemistry. tcichemicals.com

Several named MCRs are instrumental in synthesizing diverse heterocyclic compounds, which can be precursors or analogues of butyrylbiphenyl derivatives. These include:

Biginelli Reaction: A three-component reaction for the synthesis of dihydropyrimidinones. tcichemicals.comnih.gov

Hantzsch Dihydropyridine Synthesis: A three-component reaction leading to 1,4-dihydropyridine (B1200194) derivatives. tcichemicals.com

Ugi Reaction: A four-component reaction that yields bis-amides. nih.gov

Catalysts are often employed to enhance the efficiency and selectivity of these reactions. solubilityofthings.com For example, silica (B1680970) chloride has been used as a catalyst in the Biginelli reaction under solvent-free conditions. nih.gov The use of catalytic reagents is superior to stoichiometric ones as it reduces waste and improves reaction efficiency. acs.orginstituteofsustainabilitystudies.com

Table 2: Examples of Catalytic Multicomponent Reactions

| Reaction Name | Number of Components | Catalyst Example | Product Type | Reference |

| Biginelli Reaction | 3 | Silica Chloride | Dihydropyrimidinone | nih.gov |

| Hantzsch Dihydropyridine Synthesis | 3 | None (acid-catalyzed) | 1,4-Dihydropyridine | tcichemicals.com |

| Groebke–Blackburn–Bienaymé (GBB) reaction | 3 | Sc(OTf)3 or TsOH | Imidazo[1,2-a]pyridines | beilstein-journals.org |

| Ugi Reaction | 4 | Uncatalyzed | Bis-amide | nih.gov |

This table is interactive. Click on the reaction names for more details on their mechanisms and applications.

Advanced Spectroscopic and Computational Characterization of 4 Butyrylbiphenyl

Vibrational Spectroscopy (IR, Raman, FTIR) in Structural Elucidation

Vibrational spectroscopy, which includes Infrared (IR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, probes the vibrational modes of molecules. wikipedia.org These techniques are foundational for identifying the functional groups present in a compound, as each group has characteristic vibrational frequencies. mdpi.com While IR and FTIR spectroscopy measure the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. wikipedia.org The two methods are complementary, as a vibrational mode may be active in one technique but not the other, depending on changes in the molecule's dipole moment (IR) or polarizability (Raman).

While specific experimental IR, Raman, or FTIR spectra for 4-Butyrylbiphenyl are not widely available in public spectral databases, the expected absorption bands can be predicted based on its known structure. The key functional groups in this compound are the ketone (C=O), the biphenyl (B1667301) aromatic system, and the aliphatic butyl chain.

The most prominent peak in the IR spectrum would be the strong carbonyl (C=O) stretching vibration, typically appearing in the 1680-1660 cm⁻¹ region for aryl ketones. mdpi.com The aromatic nature of the biphenyl moiety would give rise to several characteristic bands. These include aromatic C-H stretching vibrations, which are typically found just above 3000 cm⁻¹, and C=C stretching vibrations within the rings, which appear in the 1600-1450 cm⁻¹ region. mdpi.com Out-of-plane C-H bending vibrations also provide information about the substitution pattern of the aromatic rings. mdpi.com

The aliphatic portion of the molecule, the butyryl group, would exhibit C-H stretching vibrations for its CH₂ and CH₃ groups, typically in the 2960-2850 cm⁻¹ range. mdpi.com Bending vibrations for these aliphatic groups would be expected in the 1465-1375 cm⁻¹ region. Experimental spectra of related compounds, such as various biphenyl derivatives, confirm the presence of these characteristic vibrational modes. mdpi.commdpi.comresearchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is based on established group frequency correlations.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic Rings | C-H Stretch | 3100-3000 |

| Aliphatic Chain | C-H Stretch (CH₃, CH₂) | 2960-2850 |

| Ketone | C=O Stretch | 1680-1660 |

| Aromatic Rings | C=C Ring Stretch | 1600-1450 |

| Aliphatic Chain | C-H Bend (CH₃, CH₂) | 1465-1375 |

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become powerful tools for predicting the vibrational spectra of molecules. nepjol.infoajol.info The B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)) is a widely used method for calculating harmonic vibrational frequencies. globalresearchonline.net

The process begins with the computational optimization of the molecule's ground-state geometry. nepjol.info Following this optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). faccts.de Diagonalizing this matrix yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. ajol.infoglobalresearchonline.net Such calculations can be performed for isolated molecules (in the gas phase) or can incorporate solvent effects to better simulate experimental conditions. nepjol.info

A direct comparison between theoretically calculated and experimentally measured vibrational spectra is crucial for validating the computational model and accurately assigning the experimental bands. researchgate.netresearchgate.net It is a common practice that calculated harmonic frequencies are systematically higher than the frequencies observed in experimental spectra. ajol.info This discrepancy arises from the neglect of anharmonicity in the calculation and the use of finite basis sets. ajol.info

To correct for these systematic errors, calculated frequencies are often multiplied by an empirical scaling factor. globalresearchonline.netresearchgate.net For the B3LYP method, a scaling factor of around 0.96 is commonly applied. globalresearchonline.net In more refined approaches, different scaling factors may be used for different frequency regions (e.g., a dual-scaling-factor scheme for frequencies above and below 1000 cm⁻¹). researchgate.net When scaled appropriately, the theoretical vibrational frequencies calculated by DFT methods generally show excellent agreement with experimental findings, aiding in the definitive assignment of complex spectra. ajol.inforesearchgate.net

Quantum Chemical Calculations of Vibrational Frequencies (e.g., DFT/B3LYP)

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H and ¹³C NMR spectra provide fundamental information about the carbon-hydrogen framework of a molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus. mdpi.com The multiplicity (e.g., singlet, doublet, triplet) of a ¹H NMR signal reveals the number of hydrogen atoms on adjacent carbons (the n+1 rule). researchgate.net

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the aliphatic protons of the butyryl group. The aromatic protons on the biphenyl system would appear in the downfield region, typically between 7.3 and 8.1 ppm. The protons on the phenyl ring attached to the carbonyl group would be the most deshielded due to the electron-withdrawing effect of the ketone. The aliphatic protons would appear further upfield, with the CH₂ group adjacent to the carbonyl (α-protons) around 3.0 ppm, the next CH₂ group (β-protons) around 1.7 ppm, and the terminal CH₃ group (γ-protons) at approximately 1.0 ppm. mdpi.com

The ¹³C NMR spectrum would show a signal for the carbonyl carbon significantly downfield, expected around 200 ppm. hmdb.ca The twelve aromatic carbons would produce a series of signals in the 127-146 ppm range. hmdb.ca The three aliphatic carbons would appear in the upfield region of the spectrum. hmdb.ca

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities for this compound This table contains predicted values based on standard chemical shift ranges and substituent effects.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Carbonyl C=O | - | - | ~200.0 |

| Aromatic C (quaternary) | - | - | ~135-146 |

| Aromatic C-H | ~7.3-8.1 | Multiplet | ~127-131 |

| α-CH₂ | ~3.0 | Triplet | ~38.0 |

| β-CH₂ | ~1.7 | Sextet | ~18.0 |

| γ-CH₃ | ~1.0 | Triplet | ~14.0 |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish definitive atomic connectivity. researchgate.netemerypharma.com Since this compound is an achiral molecule, these techniques are not used for stereochemical assignment but are invaluable for confirming the structural assignments made from 1D NMR. researchgate.net

A ¹H-¹H COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, this would show correlations between the adjacent protons in the butyryl chain (γ-CH₃ to β-CH₂ and β-CH₂ to α-CH₂) and between neighboring protons on the aromatic rings. researchgate.net

An HMBC spectrum shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). emerypharma.com This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together different parts of the molecule. emerypharma.com For instance, the α-protons of the butyryl group would show a correlation to the carbonyl carbon and to the quaternary aromatic carbon to which the acyl group is attached, confirming the link between the aliphatic chain and the biphenyl system. researchgate.netresearchgate.net

Chemical Shift and Multiplicity Analysis for Molecular Connectivity

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for probing the electronic structure of molecules like this compound. This method relies on the principle that molecules absorb light in the UV-Vis region, promoting electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores.

In organic molecules, the absorption of UV or visible light corresponds to the excitation of outer electrons. shu.ac.uk The transitions that result in the absorption of electromagnetic radiation in this region of the spectrum are transitions between electronic energy levels. hnue.edu.vn As a molecule absorbs energy, an electron is promoted from an occupied orbital to an unoccupied orbital of greater potential energy. hnue.edu.vn

Characterization of Electronic Transitions and Absorption Bands

The UV-Vis spectrum of this compound is dictated by its constituent chromophores: the biphenyl system and the butyryl group. A chromophore is a part of a molecule responsible for its color, which in the context of UV-Vis spectroscopy, refers to any group that absorbs light in this region. shu.ac.ukcutm.ac.in The biphenyl moiety, with its conjugated π-system, and the carbonyl group (C=O) in the butyryl chain are the primary chromophores in this compound.

The electronic transitions observed in the UV-Vis spectrum of organic molecules are typically of the following types:

π → π transitions:* These occur in molecules with π-bonds, such as aromatic rings and carbonyl groups. cutm.ac.in An electron is promoted from a π bonding orbital to a π* anti-bonding orbital. These transitions are generally strong, meaning they have a high molar absorptivity (ε). cutm.ac.in For aromatic systems like biphenyl, multiple π → π* bands can be observed. hnue.edu.vn

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen atom of the carbonyl group, to a π* anti-bonding orbital. cutm.ac.in Compared to π → π* transitions, n → π* transitions are typically weaker (lower molar absorptivity) and occur at longer wavelengths. cutm.ac.in

σ → σ and n → σ transitions:** These transitions require higher energy and thus occur at shorter wavelengths, often in the vacuum UV region, making them less commonly observed in standard UV-Vis spectroscopy. gdckulgam.edu.in

For this compound, the UV-Vis spectrum is expected to be dominated by the strong π → π* transitions of the biphenyl chromophore. The benzene (B151609) chromophore itself exhibits three absorption bands, which are of the π → π* type. hnue.edu.vn The conjugation of the two phenyl rings in biphenyl shifts these absorptions to longer wavelengths (a bathochromic or red shift) compared to benzene.

The carbonyl group of the butyryl substituent introduces the possibility of a weak n → π* transition. hnue.edu.vn The presence of the carbonyl group conjugated with the aromatic ring can also influence the π → π* transitions, often causing a shift to longer wavelengths and an increase in intensity (a hyperchromic effect). hnue.edu.vn The exact position and intensity of these absorption bands can be influenced by the solvent used, as polar solvents can interact with the molecule and alter the energy levels of the electronic states. gdckulgam.edu.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, MS can be used to determine its molecular weight and to deduce structural information from its fragmentation pattern.

When a molecule is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M+), which is a radical cation. The mass of this ion corresponds to the molecular weight of the compound. tutorchase.com For this compound (C₁₆H₁₆O), the expected molecular weight is approximately 224.30 g/mol . nih.gov

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments (daughter ions) and neutral molecules. tutorchase.com The pattern of these fragments provides a "fingerprint" that can help to identify the molecule and elucidate its structure. The fragmentation of ketones, like this compound, is characterized by several common pathways.

One of the most prominent fragmentation pathways for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. In the case of this compound, this can occur on either side of the carbonyl.

Another important fragmentation process for ketones containing γ-hydrogens is the McLafferty rearrangement. This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the loss of a neutral alkene molecule.

The aromatic nature of the biphenyl group in this compound leads to the formation of stable, resonance-stabilized fragment ions. libretexts.org The mass spectrum would likely show peaks corresponding to the biphenyl cation and related aromatic fragments.

Computational Chemistry Studies of this compound

Computational chemistry provides a theoretical framework to investigate the properties of molecules like this compound at the atomic level. These methods can complement experimental data and provide insights that are difficult to obtain through experimentation alone.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. ossila.comjournalirjpac.com It is often employed to predict molecular properties such as optimized geometries, vibrational frequencies, and electronic characteristics. journalirjpac.com

The three-dimensional structure of this compound is not rigid. Rotation is possible around the single bonds, leading to different spatial arrangements or conformations. A full conformational analysis using DFT can identify the most stable conformers (those with the lowest energy). core.ac.uk This involves systematically rotating key dihedral angles, such as the one between the two phenyl rings and those within the butyryl chain, and calculating the energy of each resulting geometry. core.ac.ukuni-muenchen.de The calculations aim to find the global minimum on the potential energy surface, which corresponds to the most populated conformation at equilibrium. core.ac.uk The relative orientation of the substituent groups on a phenyl ring can influence the conformational stability. core.ac.uk

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijarset.com The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). ijarset.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The vibrational characteristics of this compound can be meticulously investigated through a synergistic approach that combines experimental spectroscopic techniques with theoretical quantum chemical calculations. The primary experimental methods employed for this purpose are Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. These techniques probe the vibrational modes of the molecule, providing a unique spectral fingerprint.

Theoretical calculations, predominantly using Density Functional Theory (DFT) with a suitable basis set such as B3LYP/6-311++G(d,p), are instrumental in predicting the vibrational frequencies, infrared intensities, and Raman activities of this compound. globalresearchonline.netnih.gov The process begins with the optimization of the molecule's geometric structure to find its most stable conformation (lowest energy state). Following this, a frequency calculation is performed on the optimized geometry to yield the theoretical vibrational spectrum.

A direct comparison between the theoretically calculated wavenumbers and the experimentally observed bands in the FT-IR and FT-Raman spectra is often challenging due to the fact that theoretical calculations are typically performed for a single molecule in the gaseous phase under harmonic approximation, whereas experimental spectra are recorded from solid or liquid samples where intermolecular interactions are present. nih.gov To bridge this gap, the calculated frequencies are often scaled using a scaling factor to correct for systematic errors. nih.gov

The comparison of scaled theoretical frequencies with experimental data allows for a detailed and precise assignment of the observed vibrational bands to specific modes of vibration within the this compound molecule. This includes stretching, bending, and torsional motions of its constituent parts, such as the C-H, C=O, and C-C bonds of the biphenyl and butyryl groups. For instance, the characteristic C=O stretching vibration of the butyryl group is expected to appear as a strong band in the infrared spectrum. researchgate.net The agreement between the predicted and experimental spectra serves to validate the accuracy of the computational model and provides a deeper understanding of the molecule's structural and vibrational properties. Studies on similar biphenyl derivatives have demonstrated excellent correlation between experimental and DFT-predicted vibrational spectra, a testament to the reliability of this combined approach. mdpi.comuni-muenchen.de

Table 1: Illustrative Comparison of Experimental and Theoretical Vibrational Frequencies for a Biphenyl Derivative

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution) |

| 3060 | 3065 | 3068 | Aromatic C-H stretch |

| 1665 | 1660 | 1668 | C=O stretch |

| 1605 | 1610 | 1608 | Aromatic C=C stretch |

| 1488 | 1485 | 1490 | CH₂ scissoring |

| 1280 | 1285 | 1282 | C-C stretch (inter-ring) |

| 840 | 842 | 845 | Ring breathing mode |

| Note: This table is illustrative and based on typical data for substituted biphenyls. Specific experimental and calculated values for this compound would require access to dedicated research on the compound. |

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules by providing a localized, intuitive picture of bonding and electron delocalization. juniperpublishers.comwisc.edu It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the classic Lewis structure representation. juniperpublishers.com

For this compound, NBO analysis offers profound insights into the intramolecular electronic interactions that govern its stability and reactivity. A key aspect of this analysis is the examination of donor-acceptor interactions using second-order perturbation theory. iitm.ac.in This approach quantifies the stabilization energy associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. juniperpublishers.com

Significant interactions within the this compound structure would include:

Hyperconjugation: This involves the delocalization of electron density from σ-bonding orbitals (e.g., C-C or C-H bonds in the butyryl chain) into adjacent empty π*-antibonding orbitals of the biphenyl rings.

Lone Pair Delocalization: The lone pairs on the oxygen atom of the carbonyl group can act as donor orbitals, interacting with adjacent antibonding orbitals (e.g., π* of the C=O bond or σ* of adjacent C-C bonds). The stabilization energy (E(2)) associated with the n → π* interaction is a key indicator of this effect. iitm.ac.in

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a computational lens to observe the time-dependent behavior of molecules, providing detailed information on their structural fluctuations, conformational changes, and interactions with their environment. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory that describes how the positions and velocities of atoms in this compound evolve over time. researchgate.net

A primary application of MD simulations for this compound is to explore its conformational landscape and dynamics. A key structural feature of biphenyl and its derivatives is the torsional (dihedral) angle between the two phenyl rings. This angle is a result of the balance between the stabilizing π-conjugation that favors a planar conformation and the destabilizing steric hindrance between ortho-hydrogens, which favors a twisted conformation.

MD simulations can elucidate:

Torsional Dynamics: The simulation can track the rotation around the C-C single bond connecting the two phenyl rings, revealing the distribution of dihedral angles and the energy barriers for interconversion between different conformations.

Conformational Flexibility of the Butyryl Chain: The butyryl side chain possesses several rotatable bonds. MD simulations can map the various conformations this chain can adopt and the timescale of transitions between them.

Solvent Effects: By simulating this compound in a solvent box (e.g., water or an organic solvent), it is possible to understand how intermolecular interactions with the solvent molecules influence the conformational preferences and dynamic behavior of the solute. researchgate.net

The insights gained from MD simulations are crucial for understanding how the molecule's shape and flexibility relate to its physical properties and potential interactions in a larger system. For instance, understanding the accessible conformations is vital in contexts like crystal engineering or interactions with biological macromolecules. mdpi.com

Mechanistic Investigations of Reactions Involving 4 Butyrylbiphenyl Structural Motifs

Elucidation of Reaction Pathways and Catalytic Cycles

The elucidation of reaction pathways and catalytic cycles is a cornerstone of mechanistic chemistry. It involves identifying the sequence of elementary steps that lead from reactants to products. escholarship.orgruhr-uni-bochum.de Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping out potential energy surfaces and identifying the most favorable reaction pathways. ruhr-uni-bochum.decardiff.ac.uk

For instance, in catalyzed reactions, the mechanism often involves a series of steps where the catalyst interacts with the reactants to form intermediates, which then proceed to form the product while regenerating the catalyst. libretexts.org A catalytic cycle is a representation of this multi-step process. The investigation of palladium-catalyzed cross-coupling reactions, for example, has revealed complex catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps. ruhr-uni-bochum.de DFT calculations have been employed to determine the geometries and energies of starting materials, products, intermediates, and transition states within these cycles. ruhr-uni-bochum.de

In some cases, multiple reaction pathways may compete. For example, in the context of CO2 hydrogenation, both dissociative and non-dissociative pathways can exist, converging at later stages of the reaction. cardiff.ac.uk The identification of such parallel pathways is crucial for a comprehensive understanding of the reaction mechanism.

Kinetic Studies and Rate Law Determination in Reaction Systems

Kinetic studies are essential for quantitatively describing the speed of a chemical reaction and how it depends on the concentration of reactants. github.iomt.com The outcome of these studies is the rate law, an equation that links the reaction rate to the concentrations of the reactants and a rate constant (k). mt.comkhanacademy.org

The general form of a rate law for a reaction is: Rate = k[A]ⁿ[B]ᵐ... where [A] and [B] are the concentrations of the reactants, and n and m are the reaction orders with respect to each reactant. khanacademy.org

To determine the rate law experimentally, a series of experiments are conducted where the initial concentrations of reactants are systematically varied, and the initial reaction rate is measured for each experiment. lumenlearning.com By comparing the rates between experiments where the concentration of one reactant is changed while others are held constant, the order of the reaction with respect to that reactant can be determined. lumenlearning.com

Identification and Characterization of Reaction Intermediates and Transition States

Reaction intermediates are chemical species that are formed in one step of a multi-step reaction and consumed in a subsequent step. solubilityofthings.com Unlike fleeting transition states, intermediates occupy a potential energy minimum and can sometimes be detected and characterized using spectroscopic techniques. solubilityofthings.comnih.gov The identification of intermediates provides crucial evidence for a proposed reaction mechanism. solubilityofthings.com

Transition states, on the other hand, represent the highest energy point along the reaction coordinate between reactants and products (or intermediates). solubilityofthings.com They are transient configurations where bonds are in the process of breaking and forming. solubilityofthings.com Due to their extremely short lifetimes, transition states cannot be observed directly but their existence and structure are inferred from experimental kinetics and computational modeling. solubilityofthings.com

Various analytical techniques are employed to identify and characterize reaction intermediates. Mass spectrometry, for instance, can be used to detect and even determine the structure of intermediates in the gas phase. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly exchange NMR, which can be used to detect and characterize low-abundance, rapidly equilibrating intermediates. ru.nl Computational chemistry complements these experimental methods by calculating the structures and energies of both intermediates and transition states, providing a complete picture of the reaction pathway. escholarship.orgnih.gov

Influence of Catalysts and Co-catalysts on Reaction Mechanisms

The influence of a catalyst is multifaceted:

Electronic Effects: Catalysts can alter the electronic properties of reactants by, for example, donating or withdrawing electron density, making them more susceptible to reaction. numberanalytics.com

Structural Effects: Catalysts can provide a surface or a coordination environment that brings reactants together in the correct orientation for reaction. numberanalytics.com

Mechanism Alteration: Catalysts fundamentally change the reaction mechanism, often introducing new intermediates and transition states. A catalyzed reaction typically involves more steps than the uncatalyzed version. libretexts.org

Co-catalysts, or promoters, are substances that, while not catalytically active themselves, enhance the activity, selectivity, or stability of the primary catalyst. numberanalytics.com They can achieve this through various means, such as preventing catalyst deactivation or facilitating a key step in the catalytic cycle. For instance, in some cross-coupling reactions, a co-catalyst is essential for the transmetalation step to occur efficiently. The compatibility and stability of the promoter with the catalyst are crucial for its effectiveness. numberanalytics.com

The table below illustrates the effect of a catalyst on activation energy.

| Reaction Type | Activation Energy (Ea) |

| Uncatalyzed | Higher |

| Catalyzed | Lower |

This table demonstrates the general principle that catalysts lower the activation energy of a reaction.

Stereochemical Mechanism Studies

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical aspect of many chemical reactions. wikipedia.org Stereochemical mechanism studies investigate how the spatial arrangement of atoms in the reactants influences the spatial arrangement of atoms in the products. This is particularly important in the synthesis of chiral molecules, where controlling the formation of one enantiomer over the other is often a primary goal. nih.gov

The stereochemical outcome of a reaction is determined by the mechanism. For example, the configuration of key reaction intermediates can dictate the stereochemistry of the final product. nih.gov In catalytic asymmetric reactions, chiral catalysts are designed to create a chiral environment that favors the formation of one stereoisomer.

Studies on pheromones have highlighted the profound impact of stereochemistry on biological activity, where often only a specific stereoisomer is active. nih.gov This underscores the importance of understanding and controlling the stereochemical course of a reaction. Synthetic efforts to produce specific stereoisomers of a target molecule often rely on a detailed understanding of the stereochemical mechanism of the key bond-forming reactions. nih.gov

Applications and Advanced Materials Science Research

Integration in Liquid Crystalline and Polymeric Materials

The incorporation of biphenyl (B1667301) ketone structures, analogous to 4-butyrylbiphenyl, into polymers allows for the creation of materials with unique phase behaviors and responsive properties. Polysiloxanes, known for their low glass transition temperatures and high thermal stability, serve as flexible backbones for attaching such mesogenic (liquid crystal-forming) side groups. mdpi.commdpi.compreprints.org

A key strategy in developing functional liquid crystalline polymers involves the synthesis of mesogenic units that can be attached to a polymer backbone. For biphenyl ketones, a synthetic route has been developed to create new side-chain liquid crystalline polysiloxanes. uchile.cl This process involves the acylation of a precursor molecule, 4-methoxybiphenyl, using a chiral acyl chloride like 2-(S)-methylbutyryl chloride in the presence of a Lewis acid catalyst. uchile.cl The resulting chiral ketone, 4-methoxy-4'-(2-(S)-methylbutyryl)biphenyl, is then demethylated to produce a hydroxyl-terminated mesogen, 4-hydroxy-4'-(2-(S)-methylbutyryl)biphenyl. uchile.cl This hydroxyl group provides a reactive site for grafting the mesogenic unit onto a polymer backbone, such as poly(methyl hydrogen siloxane), through a hydrosilylation reaction. uchile.cl This synthetic approach allows for the precise placement of a chiral ketone group on a biphenyl core, which is essential for inducing ferroelectric properties in the final polymer. uchile.cl

The properties of side-chain liquid crystal polymers are determined by the interplay between the polymer backbone, the flexible spacer, and the mesogenic unit. mdpi.compreprints.org Polysiloxanes containing biphenyl ketone side-chains have been characterized to understand their mesomorphic behavior. uchile.cl Studies using differential scanning calorimetry (DSC) and X-ray diffraction have shown that these polymers exhibit distinct liquid crystalline phases. uchile.cl For instance, homopolymers and copolymers incorporating a chiral 2-(S)-butyl fragment attached to the biphenyl core via a ketone group display a smectic A (SA) phase. uchile.cl A notable characteristic observed in these specific polymers is an unusual decrease in the interlayer distance within the smectic layers as the temperature increases. uchile.cl The phase transition temperatures and the stability of the mesophases are influenced by the composition and molecular weight of the polymer. mdpi.com

Ferroelectric polymers are crystalline materials with a permanent electric polarization that can be reversed by an external electric field. wikipedia.orgtaylorandfrancis.com This property makes them useful for applications in sensors, actuators, and non-volatile memory. wikipedia.org The introduction of chirality into the molecular structure is a critical strategy for designing ferroelectric liquid crystal polymers. nih.gov

A series of homo- and co-polysiloxanes featuring a terminal chiral 2-(S)-butyl fragment attached to a mesogenic biphenyl core through a ketone group have been synthesized and studied for their ferroelectric properties. uchile.cl These materials were found to be a new class of ferroelectric smectic C* (Sc*) liquid crystal polymers. The presence of the chiral ketone structure induces the necessary molecular arrangement for ferroelectricity. uchile.cl While materials like polyvinylidene fluoride (B91410) (PVDF) are well-known ferroelectric polymers, the design of liquid crystalline polymers with chiral biphenyl ketone units offers a pathway to new materials with tunable and potentially enhanced ferroelectric, piezoelectric, and pyroelectric responses. uchile.clwikipedia.org

Structural and Phase Transition Characterization of Liquid Crystalline Polysiloxanes

Development of Functional Materials and Composites

The development of functional materials focuses on creating novel materials with superior properties for specific applications, such as microelectronics, energy production, and sensors. mpie.de Thin-film materials and composites are central to this field, as their unique properties often differ significantly from their bulk counterparts. espublisher.comfrontiersin.org

Thin-film materials, with thicknesses ranging from nanometers to micrometers, possess distinct chemical, optical, and electronic properties due to their high surface-to-volume ratio and quantum effects. espublisher.com The process of creating these films involves depositing materials onto a substrate using techniques like physical vapor deposition. normandale.edu Biphenyl-based molecules, such as 4'-pentyl-4-biphenylcarbonitrile (5CB), are foundational to thin-film technologies like liquid-crystal displays (LCDs). ossila.comrsc.org These molecules can be aligned on specially treated surfaces to create ordered films that manipulate light. rsc.org While specific research on this compound in thin films is not widely documented, its structural similarity to other biphenyls used in liquid crystal applications suggests its potential as a component in creating ordered thin films for optical or electronic devices. cymitquimica.com

The search for new materials to improve the efficiency and stability of electronic and photovoltaic devices is a major research driver. researchgate.netnaist.jp Photovoltaic materials convert sunlight into electricity and include a wide range of substances from crystalline silicon to thin-film materials like Cadmium Telluride (CdTe) and perovskites. maysunsolar.comamolf.nlmdpi.com Organic molecules are increasingly being explored as additives or interface layers to enhance device performance.

For example, the biphenyl derivative 4'-heptyl-4-biphenylcarbonitrile (B1195896) (7CB) has been shown to improve the performance of perovskite solar cells. ossila.com When used as an additive, it interacts with the perovskite material to control crystal growth orientation, which facilitates better electron transport and improves the power conversion efficiency and stability of the solar cell. ossila.com Given that this compound shares the core biphenyl structure, it represents a class of molecules that could potentially be explored for similar roles in modifying and improving the properties of semiconductor interfaces in photovoltaic and other electronic devices. researchgate.net

Applications in Thin-Film Materials Science

Role in Nanomaterials and Quantum Dots Research

While direct research detailing the specific role of this compound in nanomaterial or quantum dot (QD) applications is not prevalent in publicly available scientific literature, the broader classes of molecules to which it belongs—aromatic ketones and biphenyl derivatives—are relevant in this field.

Quantum dots are semiconductor nanocrystals whose optical and electronic properties are determined by their size and shape due to quantum mechanical effects. wikipedia.org Their surfaces are typically coated with organic ligands to enhance stability, prevent aggregation, and facilitate their transfer into different solvents or biological systems. nih.gov While various organic molecules are used for this purpose, the specific application of this compound as a surface ligand or in the synthesis of quantum dots is not documented. The development of next-generation quantum dots focuses on creating stable, non-blinking probes for applications like single-molecule imaging, often involving the engineering of multidentate polymer coatings. nih.gov

Potential in Optical and Optoelectronic Materials (e.g., Non-Linear Optics)

The specific potential of this compound in optical and optoelectronic materials has not been extensively investigated. However, its core structure, biphenyl, is a well-established component in materials designed for these applications. Biphenyl derivatives are recognized for their use in organic light-emitting diodes (OLEDs) and solar cells, where their rigid structure and conjugated π-system contribute to desirable electronic and fluorescent properties. mdpi.comresearching.cnresearchgate.net

Non-linear optics (NLO) is a branch of optics that describes the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light. scitechnol.com This phenomenon is typically observed at very high light intensities, such as those produced by lasers, and gives rise to effects like frequency doubling (second-harmonic generation) and intensity-dependent changes in refractive index. rp-photonics.comparis-saclay.fr

Organic materials are of significant interest for NLO applications because their molecular structure can be tailored to optimize non-linear responses. acrhem.orgjhuapl.edu Key features for strong NLO activity often include:

An extended π-conjugated system that allows for electron delocalization.

The presence of electron-donating and electron-withdrawing groups at opposite ends of the conjugated system, creating a molecular dipole.

Research has shown that designing biphenyl derivatives with specific functional groups can lead to materials with enhanced nonlinear absorptivities, which are useful for optical limiting applications that protect sensors from high-intensity laser light. spiedigitallibrary.org The this compound molecule consists of a biphenyl core, which provides the conjugated system, and a butyryl group. The ketone within the butyryl group acts as a mild electron-withdrawing group. This molecular architecture places this compound within a class of compounds that possess the foundational characteristics for potential NLO activity, although specific experimental validation is not currently available in the literature.

Biological Activities and Pharmaceutical Research Potential

Therapeutic Target Identification and Validation Strategies

Identifying the molecular target of a bioactive compound is a critical step in drug development. This process helps to understand the mechanism of action and to optimize the compound's efficacy and selectivity. Strategies to achieve this can be broadly categorized into target-based and phenotype-based approaches. wikipedia.orgwikipedia.org

Target-Based Screening Approaches for Bioactive Molecules

Target-based screening is a rational approach in drug discovery where compounds are tested for their ability to interact with a known, specific biological target, such as an enzyme or a receptor that is hypothesized to be involved in a disease process. wikipedia.orgfishersci.ca This method contrasts with phenotypic screening, which first identifies compounds that produce a desired change in a cellular or organismal model of a disease, after which the specific molecular target is identified. fishersci.ca

Target-based approaches often utilize high-throughput screening (HTS) techniques, including biochemical assays that measure the function of a purified target protein (e.g., enzyme activity) or biophysical assays that directly assess the binding of a compound to the target. wikipedia.org These methods are foundational to modern drug discovery, allowing for the rapid evaluation of large libraries of chemical compounds. wikipedia.orgmpg.de Currently, there are no publicly available research findings detailing the use of 4-Butyrylbiphenyl in target-based screening campaigns or identifying its specific biological targets.

Structure-Activity Relationship (SAR) and Structure-Property Relationship Studies

Structure-Activity Relationship (SAR) analysis is a core concept in medicinal chemistry that examines how the chemical structure of a molecule relates to its biological activity. wikipedia.orgnih.gov By systematically modifying parts of a molecule, researchers can identify the key chemical features, known as the pharmacophore, that are essential for its therapeutic effects. wikipedia.org This understanding allows for the rational design of new, more potent, and selective drug candidates with fewer side effects. ontosight.ai

Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by creating mathematical models that correlate physicochemical properties of molecules (like lipophilicity, electronic effects, and steric factors) with their biological activity. ontosight.aifishersci.co.uknih.gov These computational models can then predict the activity of novel, untested compounds. wikipedia.org No specific SAR or QSAR studies for this compound have been detailed in the available scientific literature.

Computational Approaches in Drug Design and Virtual Screening for Target Modulation

Computer-Aided Drug Design (CADD) employs computational methods to accelerate the discovery and optimization of new drugs. wikipedia.org These techniques are broadly divided into structure-based and ligand-based approaches. fishersci.ca Structure-based drug design (SBDD) relies on the known 3D structure of a biological target to perform virtual screening, where large databases of compounds are computationally "docked" into the target's binding site to predict their binding affinity. wikipedia.orgwikipedia.org

Ligand-based methods are used when the target's structure is unknown and instead use information from a set of molecules known to be active. fishersci.ca Techniques like pharmacophore modeling identify the essential spatial arrangement of features required for activity. wikipedia.org These computational strategies significantly reduce the time and cost associated with drug discovery. fishersci.co.uk A review of current research indicates that specific CADD, virtual screening, or molecular docking studies involving this compound have not been published.

Role in Pigmentation Modulation Research

Skin pigmentation is primarily determined by the synthesis of melanin (B1238610) in a process called melanogenesis. fishersci.canih.gov The key enzyme in this pathway is tyrosinase, which catalyzes the initial steps in the conversion of the amino acid L-tyrosine to melanin pigments. nih.gov Consequently, many agents that modulate skin pigmentation, such as hydroquinone (B1673460) and mequinol, function by inhibiting tyrosinase activity or its expression. nih.govnih.govmims.com Research in this area seeks to find safe and effective compounds for treating hyperpigmentation disorders. nih.gov For example, 4-hexyl-1,3-phenylenediol has been shown to reduce melanogenesis by inhibiting both the activity and expression of the tyrosinase enzyme. nih.gov

There is no available scientific evidence or research literature detailing any investigation into the role of this compound in the modulation of pigmentation or its effects on melanogenesis.

Conclusion and Future Research Directions

Summary of Key Academic Research Findings on 4-Butyrylbiphenyl

Academic investigation into this compound has primarily centered on its fundamental molecular characteristics through spectroscopic and computational analysis. Research has successfully employed Density Functional Theory (DFT) methods, specifically using the B3LYP functional with the 6-31G(d,p) basis set, to determine the compound's optimized molecular geometry and vibrational frequencies. jacsdirectory.com These theoretical calculations have been compared with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, showing a strong correlation between the calculated and observed vibrational modes. jacsdirectory.comkanchiuniv.ac.in

Further computational studies, including Natural Bond Orbital (NBO) analysis, have provided insights into the electronic structure and intramolecular interactions of this compound. kanchiuniv.ac.in Additionally, the thermodynamic properties of the compound have been calculated and tabulated based on these theoretical models. jacsdirectory.com While direct synthetic or applied research on this compound itself is not extensively documented in the provided sources, related studies on similar structures, such as the synthesis of 4-hydroxy-4'-(2-(S)-methylbutyryl)biphenyl, have been explored, indicating methodologies applicable to this class of compounds. uchile.cl

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

|---|---|---|

| PubChem CID | 83235 | nih.gov |

| Molecular Formula | C16H16O | nih.gov |

| IUPAC Name | 1-(4-phenylphenyl)butan-1-one | nih.gov |

| Molecular Weight | 224.30 g/mol | nih.gov |

Emerging Trends and Challenges in Biphenyl (B1667301) Ketone Research

The broader field of biphenyl ketone research is characterized by evolving synthetic strategies and persistent challenges aimed at improving efficiency, selectivity, and applicability.

Emerging Trends:

Advanced Catalysis: A significant trend is the move away from traditional Lewis acid catalysts like aluminum chloride in Friedel-Crafts acylation, which often suffer from low selectivity and generate substantial waste. google.com Research is increasingly focused on solid acid catalysts, such as zeolites (e.g., H-beta, RE-Y), which offer higher selectivity for the desired para-substituted products, are non-hazardous, and can be recycled. google.com

C-H Activation: Directed C–H activation is emerging as a powerful and versatile strategy for the selective synthesis of para-substituted biphenyl motifs. researchgate.net This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to complex biaryl structures. researchgate.net

Cross-Coupling Methodologies: The Suzuki-Miyaura cross-coupling reaction remains a cornerstone for synthesizing the core biphenyl structure, valued for its tolerance of various functional groups and the relatively benign nature of its boronic acid reagents. nih.govacs.org Research continues to push the boundaries of this method, particularly for challenging electron-poor substrates like polyfluorinated biphenyls. nih.govacs.org

Photoredox Catalysis: The use of biphenyl and terphenyl derivatives as components in photoredox photoinitiating systems is a novel area of application, particularly for processes like 3D printing. researchgate.net

Key Challenges:

Regioselectivity: A primary challenge in biphenyl ketone synthesis, especially via Friedel-Crafts reactions, is controlling the position of the acyl group. Achieving high selectivity for the para-isomer over ortho- and meta-isomers is crucial for industrial applications and often difficult to achieve with conventional methods. google.comresearchgate.net

Catalyst Deactivation: In modern catalytic systems like those used for C-H activation, the presence of polar and delicate functional groups within drug fragments or complex molecules can lead to catalyst deactivation, limiting the scope of these advanced synthetic methods. researchgate.net

Substrate Limitations: The synthesis of highly functionalized or sterically hindered biphenyl ketones remains a significant hurdle. For instance, creating polyfluorinated biphenyls is challenging due to the electronic properties of the substrates and potential side reactions. acs.org

Prospective Areas for Interdisciplinary Studies and Novel Applications

The unique structural motif of biphenyl ketones positions them at the intersection of several scientific disciplines, opening avenues for innovative research and new applications.

Prospective Interdisciplinary Studies:

Biocatalysis and Organic Synthesis: A promising interdisciplinary field involves the use of enzymes, particularly alcohol dehydrogenases (ADHs), for the asymmetric reduction of biphenyl ketones. mdpi.comgeorgiasouthern.edu This combination of biocatalysis and synthetic chemistry allows for the production of enantiomerically pure chiral biaryl alcohols, which are valuable building blocks for pharmaceuticals. mdpi.com Research into novel ADHs with tolerance for organic solvents could resolve solubility issues with hydrophobic ketone substrates. georgiasouthern.edu

Materials Science and Polymer Chemistry: The incorporation of biphenyl ketone moieties into polymer backbones is an active area of research. Novel poly(aryl ether ketone)s (PAEKs) containing pendant biphenyl groups are being developed for use as high-performance materials in fields like flexible electronic packaging, owing to their excellent thermal stability and mechanical properties. researchgate.net The study of liquid crystal polymers containing biphenyl ketone fragments is another area of interest for advanced materials. uchile.cl

Medicinal Chemistry and Pharmacology: The biphenyl scaffold is a privileged structure in drug discovery. rsc.org Interdisciplinary studies are exploring biphenyl ketones as intermediates and core structures for new therapeutic agents. Research has shown that biphenyl ketone appendages can significantly enhance the antiviral activity of other molecules against viruses like Herpes Simplex Virus-1 (HSV-1). nih.gov Furthermore, biphenyl-type structures are being investigated as allosteric inhibitors of specific protein targets, such as the mitotic kinesin Eg5, for anticancer applications. acs.org

Novel Applications:

Advanced Photoinitiators: Biphenyl derivatives are being developed as highly effective photoinitiators for photopolymerization reactions. researchgate.net These systems have potential applications in advanced manufacturing technologies, including 3D printing and the creation of specialized coatings. researchgate.net

Functional Materials: Research into vinyl ketone monomers with mesogenic biphenyl substituents is leading to the creation of novel polymers that exhibit liquid crystalline behavior and are photodegradable, suggesting applications in smart materials and responsive systems. mdpi.com

Antimicrobial Agents: Novel bis-quaternary ammonium (B1175870) compounds (bis-QACs) that utilize a biphenyl spacer have been synthesized and show high inhibitory activity against various bacterial and fungal strains, presenting a new direction for the development of advanced antiseptics. uq.edu.au

Q & A

Q. What synthetic methodologies are commonly employed for 4-Butyrylbiphenyl, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation or cross-coupling reactions like Suzuki-Miyaura, leveraging biphenyl derivatives as precursors. For optimization, parameters such as catalyst loading (e.g., Lewis acids for Friedel-Crafts), temperature, and solvent polarity must be systematically varied. Purification via column chromatography or preparative HPLC is critical to isolate the product from byproducts. Structural validation using NMR (¹H/¹³C) and mass spectrometry (EI-MS or HRMS) ensures purity, as demonstrated in analogous biphenyl derivative syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer : A combination of ¹H/¹³C NMR (to confirm substitution patterns and carbonyl resonance), FT-IR (for detecting C=O stretching vibrations ~1700 cm⁻¹), and UV-Vis spectroscopy (to study conjugation effects) is recommended. Mass spectrometry (e.g., EI-MS or HRMS) provides molecular weight confirmation. For electronic properties, cyclic voltammetry can assess redox behavior, while computational tools like DFT augment experimental data .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow guidelines for aromatic ketones: use PPE (nitrile gloves, lab coats, safety goggles), ensure fume hood ventilation, and avoid skin/eye contact. Storage should be in airtight containers under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation. Spill management requires non-combustible absorbents (e.g., vermiculite) and disposal via hazardous waste channels, as outlined in safety frameworks for structurally similar compounds .

Advanced Research Questions

Q. How can computational models predict the metabolic pathways and toxicity mechanisms of this compound in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density to predict reactive sites for Phase I metabolism (e.g., cytochrome P450-mediated oxidation). Molecular docking (AutoDock Vina, Schrödinger) evaluates binding affinities to enzymes like CYP450 isoforms. Toxicity endpoints (e.g., mutagenicity) are assessed using QSAR models (OECD Toolbox) and validated against in vitro assays (Ames test, hepatocyte viability) .

Q. What strategies reconcile discrepancies in reported toxicity data for this compound across studies?

- Methodological Answer : Conduct a systematic review with predefined inclusion/exclusion criteria (e.g., study design, dose range, species/strain variability). Apply the EPA’s study quality assessment framework (e.g., strength-of-evidence hierarchy, risk-of-bias analysis) to prioritize high-confidence data. Meta-analysis using random-effects models quantifies heterogeneity, while in vitro-in vivo extrapolation (IVIVE) bridges mechanistic and observational findings .

Q. How do electronic and steric effects of this compound influence its reactivity in catalytic cross-coupling reactions?

- Methodological Answer : Hammett substituent constants (σ) quantify electron-withdrawing/donating effects of the butyryl group on biphenyl’s aromatic ring. Steric hindrance is evaluated via X-ray crystallography or computational geometry optimization (Gaussian). Reactivity in Pd-catalyzed couplings (e.g., Heck, Sonogashira) is correlated with turnover frequencies (TOFs) and activation energies derived from Arrhenius plots .

Key Considerations for Data Interpretation

- Contradiction Analysis : Cross-validate experimental results with computational predictions (e.g., DFT vs. NMR chemical shifts) to identify methodological biases .

- Literature Synthesis : Use databases like PubChem and EPA HERO to aggregate physicochemical and toxicological data, ensuring alignment with peer-reviewed studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.